N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride
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Overview
Description
N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride is a compound that features a thiazole ring, which is a versatile heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride typically involves the formation of the thiazole ring followed by functionalization to introduce the amino and methylsulfanyl groups. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester intermediate, which is then further reacted to form the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfur drugs: Thiazole derivatives used as antibiotics.
Biocides and fungicides: Thiazole compounds used in agriculture.
Uniqueness
N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its combination of an amino group, a methylsulfanyl group, and a thiazole ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[5-(2-amino-1,3-thiazol-4-yl)-2-methylsulfanylphenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2.ClH/c1-7(16)14-9-5-8(3-4-11(9)17-2)10-6-18-12(13)15-10;/h3-6H,1-2H3,(H2,13,15)(H,14,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJJNYNZDLTIAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=CSC(=N2)N)SC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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